molecular formula C17H14N4OS2 B2701577 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448035-93-5

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2701577
CAS No.: 1448035-93-5
M. Wt: 354.45
InChI Key: OITLUBKZIIXRJM-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, including thiophene, pyrazole, and benzo[d]thiazole These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative is reacted with the pyrazole intermediate.

    Benzo[d]thiazole Formation: The benzo[d]thiazole moiety is synthesized separately, often starting from 2-aminothiophenol and a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the pyrazole-thiophene intermediate with the benzo[d]thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfones and pyrazole N-oxides, respectively.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound can interact with various biological targets, making it a candidate for drug development. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and DNA.

    Material Science: Its unique electronic properties could be explored for applications in organic electronics or as a component in sensors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide exhibit similar electronic properties and biological activities.

    Pyrazole Derivatives: 1H-pyrazole-3-carboxamide is another compound with comparable reactivity and applications.

    Benzo[d]thiazole Derivatives: Benzo[d]thiazole-2-carboxamide shares structural similarities and potential biological activities.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of three different heterocyclic rings in a single molecule, which can result in a broader range of biological activities and interactions compared to compounds with only one or two heterocyclic rings.

This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential for future research and applications

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c22-16(17-19-12-4-1-2-5-15(12)24-17)18-8-10-21-9-7-13(20-21)14-6-3-11-23-14/h1-7,9,11H,8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITLUBKZIIXRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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